C.I. Acid yellow 61

Description

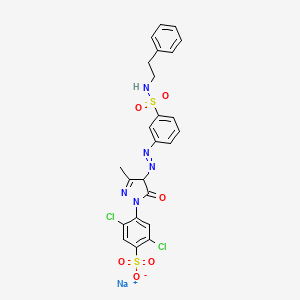

C.I. Acid Yellow 61 (CAS 12217-38-8) is an acid dye primarily used for dyeing protein-based fibers (e.g., wool, silk) and polyamide fibers (e.g., nylon). Its chemical structure comprises a sodium salt of a benzenesulfonic acid derivative with dichloro, azo, and pyrazolone groups. The molecular formula is C₂₄H₂₀Cl₂N₅NaO₆S₂, and its molecular weight is 632.46 g/mol . Commercial names include Mitsui Nylon Fast Yellow G and Sandolan Fast Yellow P-L, reflecting its strong affinity for synthetic fibers and bright yellow hue .

Properties

CAS No. |

12217-38-8 |

|---|---|

Molecular Formula |

C24H20Cl2N5NaO6S2 |

Molecular Weight |

632.5 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-[4-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C24H21Cl2N5O6S2.Na/c1-3-30(16-9-5-4-6-10-16)38(33,34)21-12-8-7-11-19(21)27-28-23-15(2)29-31(24(23)32)20-13-18(26)22(14-17(20)25)39(35,36)37;/h4-14,23H,3H2,1-2H3,(H,35,36,37);/q;+1/p-1 |

InChI Key |

QHIQXLZTEFYFMR-UHFFFAOYSA-M |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NCCC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Diazo Component: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide (converted to its diazonium salt)

- Coupling Component: 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

Reaction Steps

- Diazotization: The aromatic amine (2-amino-N-ethyl-N-phenylbenzenesulfonamide) is treated with sodium nitrite in an acidic medium (usually sulfuric acid) at low temperature (0–20 °C) to form the diazonium salt.

- Coupling: The diazonium salt is then coupled with the coupling component (2,5-bichloro derivative) under controlled pH and temperature conditions to form the azo dye Acid Yellow 61.

- Isolation: The resulting dye is isolated, purified, and dried to obtain the final yellow powder.

Advanced Preparation Method for High-Dissolvability Acid Yellow Dye

A patented method (CN105176134A) describes an improved preparation process aimed at producing a high-dissolvability form of Acid Yellow 61, enhancing its solubility and dyeing performance.

Key Process Steps

| Step No. | Description | Conditions and Notes |

|---|---|---|

| 1 | Diazotization of m-sulfanilic acid with sodium nitrite in sulfuric acid medium | Temperature: 0–20 °C; formation of diazonium salt |

| 2 | Addition of 2-DMAS (dimethylaminosulfanilic acid) and acid binding agent; condensation reaction | Acid binding agents: ammoniacal liquor, sodium bicarbonate, or volatile salts; pH < 5.2; 10–25 °C |

| 3 | Diazotization of sulfanilic acid with sodium nitrite in sulfuric acid medium | Similar conditions as step 1 |

| 4 | Coupling of diazonium salt from step 3 with condensate from step 2 under weakly alkaline pH | pH adjusted to 7.5–8.5 using alkali (ammoniacal liquor, soda ash, sodium bicarbonate); temperature 15–30 °C |

| 5 | Alkali addition, heating for hydrolysis, filtration, and spray drying to obtain the finished dye | Hydrolysis at 75–85 °C for 0.5–1.5 hours; final pH 7.5–8.5 |

Reaction Conditions and Yield

- The process uses controlled pH adjustments and temperature regulation to optimize coupling efficiency and product solubility.

- The final product is obtained by spray drying after filtration, ensuring high purity and consistent particle size.

- Large-scale production data indicate yields around 2060 kg of finished product from specified reactant quantities.

Comparative Data Table: Preparation Parameters

| Parameter | Traditional Method | High-Dissolvability Method (Patent CN105176134A) |

|---|---|---|

| Diazotization Medium | Sulfuric acid, 0–20 °C | Sulfuric acid, 0–20 °C |

| Coupling Component | 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid | Condensate from 2-DMAS and diazonium salt coupling |

| pH Control | Acidic to neutral | Acidic (<5.2) during condensation; weak alkaline (7.5–8.5) during coupling |

| Temperature During Coupling | Not explicitly specified, generally ambient to mild heating | 15–30 °C during coupling; 75–85 °C during hydrolysis |

| Hydrolysis Step | Not specified | Included to improve dye solubility and purity |

| Isolation | Filtration and drying | Filtration, spray drying |

| Product Solubility | Moderate (35 g/L at 90 °C) | Enhanced solubility due to process optimization |

Analytical and Research Findings

- The dye exhibits excellent fastness properties, including light fastness (ISO 5-6), soaping fastness (ISO 4), perspiration fastness (ISO 4), and resistance to oxygen bleaching and seawater, indicating high-quality synthesis.

- The patented method’s controlled pH and temperature conditions during coupling and hydrolysis steps contribute to improved dye solubility and application performance.

- Sensitivity to metal ions such as copper and iron requires attention during dyeing, consistent with the chemical structure containing sulfonic acid and azo groups.

Chemical Reactions Analysis

C.I. Acid Yellow 61 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.

Reduction: The azo bond can be reduced to form aromatic amines.

Substitution: Various substituents can be introduced into the aromatic rings, altering the dye’s properties. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium dithionite for reduction. .

Scientific Research Applications

C.I. Acid Yellow 61 has several scientific research applications:

Chemistry: It is used as a model compound in studies involving azo dyes and their degradation.

Biology: The dye is used in staining techniques to visualize biological tissues.

Medicine: Research is ongoing to explore its potential use in medical diagnostics.

Industry: It is widely used in the textile industry for dyeing wool and polyamide fabrics

Mechanism of Action

The mechanism of action of C.I. Acid Yellow 61 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in the coloration of the material. The pathways involved in its action include the formation of stable complexes with the substrate, ensuring long-lasting color .

Comparison with Similar Compounds

C.I. Acid Yellow 121 (C.I. 18690)

- Molecular Formula : C₁₇H₁₃N₄NaO₃ (chromium complex, 1–2 chromium atoms per dye molecule) .

- CAS No.: 5601-29-4.

- Key Differences: Structure: Acid Yellow 121 is a chromium-complexed monoazo dye, whereas Acid Yellow 61 lacks metal coordination, relying on sulfonate groups for solubility . Environmental Impact: The chromium in Acid Yellow 121 raises regulatory concerns, whereas Acid Yellow 61’s sodium sulfonate groups may pose lower toxicity risks .

C.I. Acid Yellow 49 (CAS 12239-15-5)

- Molecular Formula: Not explicitly provided, but structural analogs suggest a sulfonated azo dye .

- Key Differences :

- Strength : Acid Yellow 61 is marketed at 140% strength, indicating higher dye concentration compared to Acid Yellow 49, which is listed without a strength specification .

- Applications : Acid Yellow 49 is labeled for general-purpose dyeing, while Acid Yellow 61 is optimized for nylon and synthetic fibers, suggesting better washfastness on polyamides .

C.I. Pigment Yellow 61 (C.I. 13880)

- Molecular Formula : C₃₂H₂₆CaN₈O₁₄S₂ (calcium salt of a nitro-azo benzenesulfonate) .

- CAS No.: 12286-65-5.

- Key Differences :

Performance and Stability Comparison

| Property | C.I. Acid Yellow 61 | C.I. Acid Yellow 121 | C.I. Pigment Yellow 61 |

|---|---|---|---|

| Lightfastness (ISO) | Not explicitly reported | 6–7 | Not applicable (pigment use) |

| Washfastness | High (optimized for synthetics) | Moderate (ISO 4–5) | N/A |

| Solubility | Water-soluble | Water-soluble (chromium complex) | Insoluble |

| Regulatory Notes | Lower toxicity profile | Chromium content regulated | Non-hazardous in solid form |

Structural and Functional Insights

- Acid Yellow 61 : Features dichloro substituents and a pyrazolone ring, enhancing its affinity for hydrophobic fibers like nylon .

- Acid Yellow 121 : Chromium coordination improves lightfastness but complicates wastewater treatment due to heavy metal content .

- Pigment Yellow 61 : Calcium sulfonate groups and nitro-azo structure provide thermal stability for industrial coatings .

Market and Industrial Relevance

- Acid Yellow 61 : Dominates in synthetic fiber dyeing, with suppliers like Nanjing FNAT Chemical Co., Ltd., highlighting its niche application .

- Acid Yellow 121 : Preferred in high-lightfastness applications but faces competition from eco-friendly alternatives due to chromium regulations .

- Pigment Yellow 61: Thrives in non-textile sectors, emphasizing the functional divergence between acid dyes and pigments .

Biological Activity

C.I. Acid Yellow 61, also known as a fluorescent dye, is a member of the azo dye family and is characterized by its vibrant yellow color. Its chemical structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in various fields, including toxicology, environmental science, and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential health effects, and applications in research.

This compound has the following chemical formula: C24H20Cl2N5NaO6S2. Its molecular weight is approximately 569.5 g/mol. The dye is soluble in water and exhibits fluorescent properties, which make it useful in various analytical applications.

| Property | Value |

|---|---|

| Chemical Formula | C24H20Cl2N5NaO6S2 |

| Molecular Weight | 569.5 g/mol |

| Solubility | Water-soluble |

| Fluorescence | Yes |

This compound exhibits several biological activities that can be attributed to its chemical structure:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may help mitigate oxidative stress in cells.

- Enzyme Induction : It acts as an inducer of specific enzymes such as microsomal P-450 and glutathione-S-transferase (GST), which are involved in detoxification processes .

- Cellular Interaction : The dye can interact with cellular components, potentially affecting cell morphology and function.

Toxicological Studies

Research indicates that exposure to this compound can lead to various health effects:

- Genotoxicity : Studies have demonstrated that certain azo dyes, including this compound, can undergo metabolic activation leading to the formation of reactive metabolites that may cause DNA damage .

- Carcinogenic Potential : Azo dyes have been associated with carcinogenic effects in animal models, raising concerns about their safety in consumer products and environmental exposure .

Case Studies

- Study on Cellular Toxicity : A study evaluated the cytotoxic effects of this compound on human liver cells (HepG2). Results indicated a dose-dependent increase in cell death and oxidative stress markers when exposed to higher concentrations of the dye.

- Environmental Impact Assessment : Research conducted on aquatic ecosystems revealed that this compound can adversely affect aquatic life by disrupting endocrine functions in fish species exposed to contaminated waters.

Applications in Research

This compound is utilized in various research applications due to its fluorescent properties:

- Fluorescent Microscopy : The dye is employed as a marker in cellular imaging studies, allowing researchers to visualize cellular structures and processes.

- Environmental Monitoring : It serves as an indicator for assessing pollution levels in water bodies due to its solubility and stability in aquatic environments.

Q & A

Q. How should researchers address contradictions in reported photocatalytic degradation rates of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in catalyst surface area (e.g., TiO2 vs. SnO2 composites), light intensity, or dye concentration. Standardize experimental parameters using IUPAC-recommended protocols for photocatalysis. Perform control experiments to rule out dye adsorption vs. degradation and validate data with LC-MS to identify intermediate byproducts .

Q. What strategies optimize the design of quantitative structure-activity relationship (QSAR) models for predicting the environmental toxicity of this compound?

- Methodological Answer : Curate datasets from peer-reviewed ecotoxicology studies (e.g., LC50 values for aquatic organisms) and compute molecular descriptors (logP, HOMO-LUMO gaps) using software like COSMO-RS. Validate models via cross-validation and external test sets. Address data limitations (e.g., scarce chronic toxicity data) by conducting Daphnia magna bioassays under OECD guidelines .

Q. How can computational modeling resolve ambiguities in the redox behavior of this compound during electrochemical analysis?

- Methodological Answer : Density functional theory (DFT) simulations can predict redox potentials and electron-transfer pathways of the azo and sulphonate groups. Correlate computational results with cyclic voltammetry (CV) data (e.g., peak potentials in buffered electrolytes). Account for solvent effects (e.g., dielectric constant) and electrode fouling in experimental setups .

Q. What experimental frameworks are recommended for assessing the long-term photostability of this compound in polymeric matrices?

- Methodological Answer : Accelerated aging tests (e.g., xenon-arc exposure per ASTM G155) combined with FTIR or Raman spectroscopy track photodegradation mechanisms (e.g., radical formation or bond cleavage). Compare results with natural sunlight exposure data and apply time-temperature superposition models to extrapolate long-term stability .

Methodological Guidelines for Data Integrity

- Replication : Follow Beilstein Journal of Organic Chemistry standards: provide stepwise synthesis protocols, raw spectral data, and uncertainty margins for quantitative measurements .

- Data Interpretation : Use statistical tools (ANOVA, t-tests) to confirm significance of findings. For conflicting results, conduct meta-analyses or sensitivity testing to identify critical variables .

- Ethical Reporting : Disclose funding sources and conflicts of interest. Cite primary literature (avoid tertiary sources like market reports) to uphold academic rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.